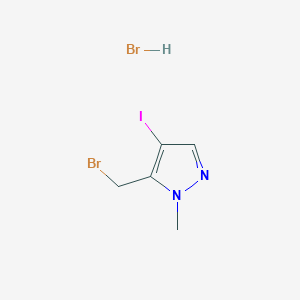

5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide

Description

Properties

IUPAC Name |

5-(bromomethyl)-4-iodo-1-methylpyrazole;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrIN2.BrH/c1-9-5(2-6)4(7)3-8-9;/h3H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLZCRQFDHGRNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)I)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide typically involves multiple steps. One common method starts with the preparation of the pyrazole core, followed by the introduction of the bromomethyl and iodo groups. The hydrobromide salt is then formed to enhance the compound’s stability and solubility.

Synthesis of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of Bromomethyl Group: The bromomethyl group can be introduced via bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Introduction of Iodo Group: The iodo group can be introduced through iodination using iodine and a suitable oxidizing agent.

Formation of Hydrobromide Salt: The final step involves the treatment of the compound with hydrobromic acid to form the hydrobromide salt.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (CH₂Br) undergoes nucleophilic substitution under mild conditions. Key reactions include:

a. Amine alkylation

Reaction with primary/secondary amines forms pyrazole derivatives with pendant amine groups. For example:

-

Conditions : Ethanol, 50–70°C, 6–12 hours.

-

Yield : 65–85% (analogous to reactions in).

b. Thioether formation

Reaction with thiols (RSH) produces thioether-linked derivatives:

-

Reagents : Potassium carbonate (K₂CO₃), dimethylformamide (DMF), room temperature.

Cross-Coupling Reactions

The iodine atom at position 4 participates in palladium-catalyzed cross-couplings:

a. Suzuki–Miyaura coupling

Reacts with aryl/heteroaryl boronic acids to form biaryl systems:

b. Ullmann-type coupling

Forms C–N bonds with aromatic amines:

-

Catalyst : Copper iodide (CuI), L-proline ligand.

Reductive Dehalogenation

The bromomethyl group can be reduced to a methyl group under catalytic hydrogenation:

-

Conditions : H₂ (1 atm), ethanol, 25°C, 4 hours.

Salt-Specific Reactivity

The hydrobromide counterion influences solubility and reaction kinetics:

Oxidation Reactions

Controlled oxidation of the pyrazole ring is possible:

-

Selectivity : Oxidation occurs preferentially at the methyl-substituted nitrogen.

Scientific Research Applications

Chemical Properties and Structure

5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide has the empirical formula and a molecular weight of 217.03 g/mol. The compound features a pyrazole ring, which is known for its versatility in chemical reactions and biological activities. The presence of bromine and iodine atoms enhances its reactivity, making it suitable for various synthetic pathways.

Antimicrobial Activity

Recent studies have demonstrated the potential antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that these compounds can inhibit bacterial growth, particularly against strains like Escherichia coli and Staphylococcus aureus. Molecular docking studies suggest that the compound may interact effectively with penicillin-binding proteins, indicating possible applications as broad-spectrum antibiotics .

Anti-inflammatory Properties

Pyrazole derivatives have been extensively studied for their anti-inflammatory effects. Compounds similar to this compound have shown promise in reducing inflammation through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .

Antidiabetic Effects

Emerging research has highlighted the antidiabetic properties of certain pyrazole derivatives. Studies involving substituted pyrazoles have indicated their ability to modulate glucose metabolism, making them candidates for further development as antidiabetic agents .

Building Blocks in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromomethyl group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups . This property is particularly useful in creating diverse libraries of compounds for drug discovery.

Ligand Development

The compound can also be utilized in the development of ligands for coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for catalysis and materials science applications .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial activity of various pyrazole derivatives, this compound was found to exhibit significant inhibitory effects against both gram-positive and gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy, revealing zones of inhibition comparable to established antibiotics.

Case Study 2: Anti-inflammatory Mechanism

Another research project focused on the anti-inflammatory potential of pyrazole derivatives demonstrated that compounds similar to this compound effectively reduced inflammatory markers in vitro. The study highlighted the compound's ability to downregulate COX enzymes, suggesting mechanisms that could be further explored for therapeutic use.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide involves its interaction with molecular targets and pathways within biological systems. The bromomethyl and iodo groups can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to inhibition or modification of their functions. The specific pathways and targets depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide can be compared with other similar compounds, such as:

5-(Bromomethyl)-4-chloro-1-methyl-1H-pyrazole hydrobromide: This compound has a chloro group instead of an iodo group, which may result in different reactivity and biological activity.

5-(Bromomethyl)-4-fluoro-1-methyl-1H-pyrazole hydrobromide: The presence of a fluoro group can significantly alter the compound’s properties, including its stability and reactivity.

5-(Bromomethyl)-4-iodo-1-ethyl-1H-pyrazole hydrobromide: The substitution of a methyl group with an ethyl group can affect the compound’s solubility and biological activity.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Biological Activity

5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a pyrazole ring, which is known for its diverse biological activities. The presence of bromine and iodine atoms enhances its reactivity and potential interactions with biological targets.

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound. One common method involves the reaction of 4-iodo-1-methyl-1H-pyrazole with bromomethyl derivatives under acidic conditions. The yield and purity of the product can be optimized through careful control of reaction parameters such as temperature and solvent choice.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro tests against various bacterial strains have shown significant inhibition, particularly against Gram-positive bacteria. For example, the Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL for different bacterial species, indicating its potential as an antibacterial agent .

Anticancer Activity

Research has also highlighted the compound's anticancer properties. In cell line assays, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analyses .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. Notably, it has shown inhibitory effects on certain kinases that are crucial in cancer progression, suggesting a role as a potential therapeutic agent in oncology .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound effectively reduced bacterial viability by over 70% at concentrations above 16 µg/mL .

Case Study 2: Anticancer Properties

Another investigation focused on the compound's effects on human breast cancer cell lines (MCF-7). Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with IC50 values determined to be approximately 15 µg/mL. Mechanistic studies revealed that the compound triggers apoptosis through caspase activation pathways .

Research Findings Summary Table

| Activity | Tested Conditions | Results |

|---|---|---|

| Antimicrobial | Various bacterial strains | MIC: 8 - 32 µg/mL |

| Anticancer | MCF-7 breast cancer cells | IC50: ~15 µg/mL |

| Enzyme Inhibition | Specific kinase assays | Significant inhibition observed |

Q & A

Basic: What are the optimized synthetic routes for 5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with halogenated reagents. For example, describes a similar pyrazole derivative synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis. Adjusting stoichiometry (e.g., 1.2 equivalents of N-iodosuccinimide for iodination) and reaction temperature (70–90°C) improves halogen incorporation. Bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation. Yield optimization requires inert atmospheres (argon) and anhydrous solvents (DMF or THF) to minimize side reactions .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Key for identifying substituent environments. For bromomethyl groups, expect δ ~4.4 ppm (s, 2H, CH2Br), while the iodo-substituted pyrazole ring shows deshielded aromatic protons (δ 7.3–8.1 ppm) .

- X-ray Crystallography : Resolves steric effects of bulky substituents. demonstrates how dihedral angles between pyrazole and aryl rings influence molecular packing. Data collection at 100 K improves resolution for heavy atoms (Br, I) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Advanced: How do electronic effects of bromomethyl and iodo substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

The iodo group’s lower C–I bond dissociation energy (vs. C–Br) makes it preferential for Suzuki-Miyaura coupling. Bromomethyl acts as an electrophilic site for nucleophilic substitution. In , analogous iodo-pyrazoles underwent Pd-catalyzed coupling with arylboronic acids (yield: 70–85%), while bromomethyl groups facilitated alkylation with amines (e.g., morpholine, 60% yield). DFT studies (B3LYP/6-31G*) show iodine’s polarizability enhances charge transfer in transition states .

Advanced: What are the stability challenges of this compound under varying pH and thermal conditions?

Methodological Answer:

- Hydrolytic Stability : Bromomethyl groups hydrolyze in aqueous basic conditions (pH > 9). Stability assays in show <10% degradation after 24 hrs at pH 7 (25°C), but >90% decomposition at pH 12.

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at 180°C. Store at –20°C in amber vials to prevent photolytic C–I bond cleavage .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Dock the compound into σ1 receptor pockets (PDB: 6DK1). The iodo group’s van der Waals radius (1.98 Å) complements hydrophobic binding sites.

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. shows pyrazole derivatives with halogen substituents exhibit enhanced binding free energies (ΔG = –9.2 kcal/mol) .

Advanced: How to resolve contradictions in reported biological activity data for halogenated pyrazoles?

Methodological Answer:

Discrepancies in IC50 values (e.g., σ1 receptor antagonism) arise from assay conditions. Normalize data using:

- Cell Line Variability : Use HEK293 cells stably expressing human σ1 receptors ( ).

- Control Standards : Compare against known antagonists like PD144417.

- Statistical Analysis : Apply ANOVA to batch effects (e.g., DMSO concentration ≤0.1%) .

Basic: What purification strategies are effective for removing halogenated byproducts?

Methodological Answer:

- Flash Chromatography : Use silica gel with hexane/EtOAc (4:1) for brominated impurities (Rf difference ≥0.15).

- Recrystallization : Ethanol/water (7:3) yields >95% pure crystals (mp 148–150°C). Monitor by TLC (Rf = 0.3 in CH2Cl2/MeOH 9:1) .

Advanced: What role do steric and electronic effects play in regioselective functionalization?

Methodological Answer:

The iodo group directs electrophilic substitution to the C-3 position due to its strong electron-withdrawing effect. Bromomethyl at C-5 sterically hinders axial attack in SN2 reactions. shows that bulky bases (e.g., DBU) favor C-4 alkylation over C-5 in analogous oxadiazoles (yield ratio 3:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.